Cyglu-3
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Overview
Description
3-Cyclohexylpropyl-b-D-glucopyranoside: is a synthetic glycoside that belongs to the family of glucosides. It consists of a glucose molecule attached to a cyclohexylpropyl group, making it an amphiphilic molecule. This compound is commonly used as an intermediate in the production of complex carbohydrates and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclohexylpropyl-b-D-glucopyranoside can be synthesized by the reaction of glucoside with cyclohexylpropanol, catalyzed by acid or enzyme. The purification of the synthesized compound can be achieved through crystallization or chromatography techniques.
Industrial Production Methods: The industrial production of 3-Cyclohexylpropyl-b-D-glucopyranoside involves custom synthesis, where the compound is produced at a high purity of 99%. It can be modified with methylation, glycosylation, or click chemistry to suit specific industrial needs .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexylpropyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glucopyranosides depending on the reagent used.
Scientific Research Applications
3-Cyclohexylpropyl-b-D-glucopyranoside finds applications in various scientific fields, including:
Mechanism of Action
The mechanism of action of 3-Cyclohexylpropyl-b-D-glucopyranoside involves its interaction with molecular targets and pathways. As an amphiphilic molecule, it can interact with both hydrophilic and hydrophobic environments, making it effective in drug delivery systems. The compound enhances the solubility and bioavailability of drugs by forming micelles or other aggregates that can encapsulate the drug molecules.
Comparison with Similar Compounds
- 3-Cyclohexyl-1-propyl-b-D-glucoside
- Cyclohexylmethyl-b-D-glucopyranoside
- Cyclohexylethyl-b-D-glucopyranoside
Comparison: 3-Cyclohexylpropyl-b-D-glucopyranoside is unique due to its specific cyclohexylpropyl group, which provides distinct amphiphilic properties. This makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions, such as drug delivery systems and surfactants .
Properties
IUPAC Name |
2-(3-cyclohexylpropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h10-19H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXKLNVVAXZAEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCOC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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